7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Pechmann condensation or other cyclization reactions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into more saturated analogs.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: May be used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one would depend on its specific biological activity. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, and modulate signaling pathways. For example, they might inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran with anticoagulant properties.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities.
Chromones: Compounds with a similar structure but differing in the position of the oxygen atom.
Uniqueness
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its methoxy group and dimethyl substitution may confer distinct properties compared to other benzopyrans.
Properties
CAS No. |
87894-90-4 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-methoxy-2,2-dimethyl-4H-chromen-3-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)11(13)6-8-4-5-9(14-3)7-10(8)15-12/h4-5,7H,6H2,1-3H3 |
InChI Key |
CAWGCNJXAZHFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC2=C(O1)C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.